molecular formula C15H16N2O2 B4520663 morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone

morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone

Cat. No.: B4520663
M. Wt: 256.30 g/mol
InChI Key: RSRMXOZBYSYWBU-UHFFFAOYSA-N
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Description

Morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[3-(1H-pyrrol-1-yl)benzoyl]morpholine is 256.121177757 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Lanthanoid Chelates Study

A study investigated the lanthanoid chelates of 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone, which form complexes with lanthanoids, including morpholine as a solvent. This research is relevant for understanding the coordination chemistry and physicochemical properties of lanthanoid complexes, which could be useful in materials science and catalysis (Roy & Nag, 1978).

PI3K-AKT-mTOR Pathway Inhibition

Another study explored the discovery of 3-oxabicyclo[4.1.0]heptane, a non-nitrogen containing morpholine isostere, and its application in novel inhibitors of the PI3K-AKT-mTOR pathway. This pathway is crucial in cell growth and survival, and its inhibition is a potential therapeutic strategy for cancer. The study highlights the role of morpholine derivatives in medicinal chemistry and drug design (Hobbs et al., 2019).

Pyrrole Derivatives Synthesis

Research into the pyrolysis of 4-aryl-5-morpholino-v-triazolines led to the production of morpholinopyrroles, providing insights into novel chemical reactions and the synthesis of pyrrole derivatives, which are important in various fields, including pharmaceuticals and materials science (Pocar, Trimarco, & Bombieri, 1998).

Dyes for Synthetic-Polymer Fibres

A study on the condensation of 4-halogeno-1,8-naphthalic anhydride with cyclic secondary amines, including morpholine, led to the development of dyes for synthetic-polymer fibers. These findings are significant for the textile industry, particularly in the creation of dyes with specific coloration and fastness properties (Peters & Bide, 1985).

Synthesis of Pyrimidines and Pyridines

The reaction of 4-(4-morpholino)-3-pentenone with various reagents to produce pyrimidines and pyridines showcases the versatility of morpholine derivatives in synthesizing heterocyclic compounds, essential in pharmaceuticals, agrochemicals, and organic materials (Ratemi, Namdev, & Gibson, 1993).

Properties

IUPAC Name

morpholin-4-yl-(3-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-15(17-8-10-19-11-9-17)13-4-3-5-14(12-13)16-6-1-2-7-16/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRMXOZBYSYWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.